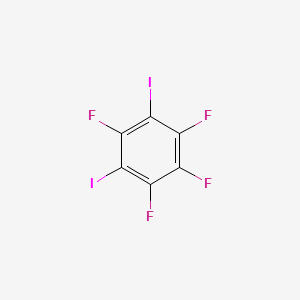

1,3-Diiodotetrafluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5-tetrafluoro-4,6-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4I2/c7-1-2(8)5(11)4(10)6(12)3(1)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJBAXUUZIEJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)I)F)I)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67815-57-0 | |

| Record name | 1,3-Diiodotetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diiodotetrafluorobenzene (CAS: 67815-57-0)

Introduction

1,3-Diiodotetrafluorobenzene is a halogenated aromatic compound that has emerged as a significant building block in the fields of supramolecular chemistry, materials science, and advanced organic synthesis. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and two polarizable iodine atoms, make it a powerful tool for constructing complex molecular architectures and as a versatile intermediate for the synthesis of novel active pharmaceutical ingredients (APIs). The meta-substitution pattern of the iodine atoms imparts a distinct angular geometry, or "bent" shape, which provides a different set of design principles in crystal engineering compared to its linear 1,4-isomer.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its application in research and development.

Physical and Chemical Properties

The key physicochemical properties are summarized in the table below, providing essential data for handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| CAS Number | 67815-57-0 | [2][3][4][5] |

| Molecular Formula | C₆F₄I₂ | [2][6] |

| Molecular Weight | 401.87 g/mol | [2][5] |

| Appearance | Clear, faint yellow liquid | [4][5] |

| Boiling Point | 140 °C | [5][7] |

| Density | 2.671 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Refractive Index | 1.608 | [3] |

| IUPAC Name | 1,2,3,5-tetrafluoro-4,6-diiodobenzene | [2] |

| SMILES | C1(=C(C(=C(C(=C1F)I)F)I)F)F | [2] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a detailed description of the expected spectroscopic data.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's C₂ᵥ symmetry, a specific and predictable pattern of signals is expected in its NMR spectra.

-

¹H NMR: As there are no hydrogen atoms in the molecule, no signals are expected in the ¹H NMR spectrum. The absence of signals can be a useful confirmation of purity.[8]

-

¹³C NMR: The spectrum is expected to show three distinct signals for the aromatic carbons, as two pairs of carbons are chemically equivalent.

-

C-I Carbons (C1, C3): These carbons are directly bonded to iodine and are expected to appear at the highest field (lowest ppm) in the aromatic region, typically around 75-85 ppm.[9] The chemical shift is sensitive to intermolecular interactions, such as halogen bonding.[10]

-

C-F Carbons (C4, C6): These carbons are equivalent and will appear as a single resonance.

-

C-F Carbon (C2) & C-F Carbon (C5): These two carbons are also chemically equivalent. The C-F carbons will exhibit large one-bond C-F coupling constants (¹JCF) and smaller multi-bond couplings to other fluorine atoms, resulting in complex multiplets for each signal.

-

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show three distinct resonances due to the three non-equivalent fluorine environments. The chemical shifts for aryl fluorides typically appear in the range of -100 to -170 ppm relative to CFCl₃.[11][12][13] Each signal will exhibit complex splitting patterns due to three-bond (³JFF) and four-bond (⁴JFF) fluorine-fluorine couplings.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

C-F Stretching: Strong, characteristic absorptions in the 1100-1400 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-I Stretching: Weaker absorptions typically found in the far-infrared region (< 600 cm⁻¹). The Aldrich FT-IR Collection, Edition II, contains a spectrum for "Diiodotetrafluorobenzene, 99%", which is highly likely to be the 1,3-isomer given its liquid state at room temperature.[14]

1.2.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the spectrum will be characterized by:

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 402, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Stepwise loss of iodine atoms ([M-I]⁺ at m/z ≈ 275) and subsequent fragmentation of the fluorinated benzene ring are expected.

Synthesis and Purification

The synthesis of this compound is most reliably achieved through the direct iodination of its tetrafluorinated precursor, 1,2,3,5-tetrafluorobenzene.[5] The following protocol is adapted from a well-established procedure for the synthesis of the isomeric 1,4-diiodotetrafluorobenzene, leveraging analogous reactivity.[8]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1,2,3,5-Tetrafluorobenzene

-

Iodine (I₂)

-

Fuming Sulfuric Acid (20% SO₃)

-

Sodium bisulfite (NaHSO₃)

-

Crushed ice

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser, carefully add iodine to fuming sulfuric acid with stirring. The mixture should be cooled in an ice bath during this addition.

-

Addition of Substrate: To the stirred mixture, slowly add 1,2,3,5-tetrafluorobenzene while maintaining the temperature below 20 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 55-60 °C and maintain this temperature for 3 hours with vigorous stirring.

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it over a large volume of crushed ice.

-

Isolation: A dark, oily product or solid will separate. If solid, filter the precipitate. If an oil, separate the organic layer. Wash the crude product thoroughly with a saturated aqueous solution of sodium bisulfite to remove any unreacted iodine, followed by washing with water.

-

Purification: Dry the crude product over anhydrous magnesium sulfate (MgSO₄). The final product can be purified by vacuum distillation to yield pure this compound as a clear, faintly yellow liquid.

Reactivity and Applications in Development

The chemical behavior of this compound is dominated by the interplay between its C-F and C-I bonds, making it a valuable component in both supramolecular assembly and covalent synthesis.

Halogen Bonding and Crystal Engineering

The primary application of this molecule is as a potent halogen bond donor . The electron-withdrawing nature of the tetrafluorinated ring creates a region of positive electrostatic potential (a σ-hole) on the iodine atoms, enabling them to form strong, directional, non-covalent interactions with Lewis basic atoms (e.g., N, O, S) of other molecules.[15]

Caption: Halogen bonding with this compound.

This predictable interaction is a cornerstone of crystal engineering , allowing for the rational design of co-crystals with tailored solid-state properties. These properties are relevant for:

-

Pharmaceutical Co-crystals: Modifying the solubility, stability, and bioavailability of active pharmaceutical ingredients.

-

Organic Semiconductors: The ordered, layered structures that can be formed have potential applications in electronic materials.[16]

-

Functional Materials: Development of liquid crystals, gels, and materials for anion recognition.

A Versatile Building Block in Cross-Coupling Reactions

For drug development professionals, the C-I bonds of this compound are highly attractive reaction handles for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing the complex carbon skeletons of modern pharmaceuticals.

3.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[17][18] this compound is an excellent substrate for this reaction, allowing for the introduction of aryl or heteroaryl groups at one or both iodine positions.

Caption: Suzuki-Miyaura coupling with this compound.

This reaction is crucial for synthesizing fluorinated biaryl compounds, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity.[17]

3.2.2. Sonogashira Coupling

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[19][20] This provides a direct route to arylalkynes, which are important intermediates in drug synthesis and valuable structural motifs in their own right. The high reactivity of the C-I bond ensures that these couplings can often be performed under mild conditions.[19]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified with the following GHS hazard statements:[2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The compound is listed as light-sensitive; therefore, storage in an amber or opaque container is recommended to prevent degradation.

Conclusion

This compound is a highly functionalized and versatile chemical entity. Its significance extends from fundamental studies in supramolecular chemistry, driven by its capacity for strong and directional halogen bonding, to practical applications in medicinal chemistry as a key building block for complex molecules via cross-coupling reactions. The unique structural and electronic features of this compound ensure its continued importance for scientists and researchers at the forefront of materials science and drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C6F4I2 | CID 12543813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound | 67815-57-0 [chemicalbook.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 1,4-Diiodotetrafluorobenzene | 392-57-4 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. mdpi.com [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of 1,3-Diiodotetrafluorobenzene

An In-depth Technical Guide to 1,3-Diiodotetrafluorobenzene: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound that has emerged as a versatile and powerful building block in modern chemistry. Its unique electronic properties, stemming from the presence of both highly electronegative fluorine atoms and polarizable iodine atoms, make it a subject of significant interest. The fluorine substituents create an electron-deficient aromatic ring, which activates the C-I bonds for a range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its key applications in organic synthesis and supramolecular chemistry, and practical protocols for its use.

Molecular and Physicochemical Properties

This compound is distinguished from its isomers by its physical state at ambient temperature. While the 1,2- and 1,4- isomers are crystalline solids, the 1,3- substitution pattern results in a compound that is a liquid at room temperature, which can be advantageous for certain handling and reaction conditions.[1]

Compound Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 1,2,3,5-Tetrafluoro-4,6-diiodobenzene | [2][3] |

| CAS Number | 67815-57-0 | [2][4][5][6] |

| Molecular Formula | C₆F₄I₂ | [2][3][6] |

| Molecular Weight | 401.87 g/mol | [3][5][7] |

| IUPAC Name | 1,2,3,5-tetrafluoro-4,6-diiodobenzene | [3] |

Physical Properties

| Property | Value | Reference |

| Appearance | Liquid at 25 °C | [1] |

| Boiling Point | 256.5 °C at 760 mmHg | [2][5] |

| Density | 2.671 g/cm³ | [2][5] |

| Refractive Index | 1.608 | [2] |

| LogP | 3.452 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are dependent on the acquisition parameters, the expected characteristics can be predicted based on the molecular structure.

-

¹⁹F NMR Spectroscopy: Due to the molecule's C₂ᵥ symmetry, two distinct fluorine environments are expected. This would result in two signals in the ¹⁹F NMR spectrum. The fluorine atom situated between the two iodine atoms (F2) would appear as one signal, while the other three fluorine atoms (F4, F5, F6) would be chemically equivalent and produce a second signal. The typical chemical shift range for aromatic fluorine atoms is broad, generally between -100 to -170 ppm (relative to CFCl₃).[8][9] For comparison, the ¹⁹F NMR chemical shift for the related 1,4-diiodotetrafluorobenzene is reported at -118.56 ppm.[10]

-

¹³C NMR Spectroscopy: The symmetry of the molecule would lead to three distinct signals in the ¹³C NMR spectrum: one for the two carbon atoms bonded to iodine (C1, C3), one for the carbon atom between them (C2), and one for the remaining three carbon atoms (C4, C5, C6). The carbon atoms attached to the highly electronegative iodine will be significantly shifted downfield. Studies on the 1,4-isomer have shown that the ¹³C chemical shifts are sensitive to the halogen bonding environment, a principle that also applies to the 1,3-isomer.[11]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: its capacity to act as a potent halogen-bond donor and the reactivity of its carbon-iodine bonds in palladium-catalyzed cross-coupling reactions.

Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.[12][13] The electron-withdrawing fluorine atoms on the benzene ring pull electron density away from the iodine atoms, creating a region of positive electrostatic potential on the iodine's outer surface, known as a "σ-hole". This σ-hole can then interact strongly with electron-rich atoms like nitrogen, oxygen, or anions.[12][13][14] this compound is an excellent ditopic halogen-bond donor, capable of forming structured supramolecular assemblies and co-crystals.[1][15]

Caption: Halogen bond formation between this compound and a Lewis base.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bonds of this compound are highly reactive sites for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This makes it an invaluable precursor for synthesizing complex, highly fluorinated molecules.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester.[16][17] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[16][18] this compound can undergo sequential or double Suzuki coupling to introduce new aryl or vinyl substituents.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the desired boronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL).

-

Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne.[19][20] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[21] It is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent like degassed THF or DMF (10 mL).

-

Reagent Addition: Add a degassed amine base, such as triethylamine or diisopropylamine (3.0 mmol), followed by the terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Synthesis and Purification

While several vendors supply this compound, understanding its synthesis is valuable. A common synthetic route to polyiodotetrafluorobenzenes involves the direct iodination of the corresponding tetrafluorobenzene precursor. For instance, the synthesis of the 1,4-isomer is achieved by reacting 1,2,4,5-tetrafluorobenzene with iodine in fuming sulfuric acid.[22] A similar strategy would be applicable for the 1,3-isomer starting from 1,2,3,5-tetrafluorobenzene.

Representative Synthesis Protocol

-

Reaction Setup: In a reaction vessel equipped for vigorous stirring, carefully add iodine to fuming sulfuric acid (oleum).

-

Substrate Addition: To this mixture, slowly add 1,2,3,5-tetrafluorobenzene.

-

Heating: Heat the reaction mixture to 55-65 °C for several hours.

-

Quenching: After cooling, pour the reaction mixture carefully over crushed ice.

-

Isolation: A precipitate will form. Filter the solid and wash thoroughly with an aqueous sodium bisulfite solution to remove any excess iodine, followed by water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by vacuum distillation, given its low melting point.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.

-

Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and dark place. It should be kept in a tightly sealed container under an inert atmosphere to prevent degradation. It is noted to be light-sensitive.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion and Future Outlook

This compound is a key intermediate with a unique profile of physical and chemical properties. Its role as a liquid, ditopic halogen-bond donor opens up vast possibilities in crystal engineering and the design of novel supramolecular materials. Furthermore, its utility in cornerstone synthetic reactions like Suzuki-Miyaura and Sonogashira couplings solidifies its importance for drug development professionals and research scientists aiming to construct complex, fluorinated molecular architectures. As research in fluorinated compounds and supramolecular chemistry continues to expand, the demand for and applications of this compound are poised to grow significantly.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. This compound | C6F4I2 | CID 12543813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 67815-57-0 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 1,4-二碘四氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. rsc.org [rsc.org]

- 11. Correlation between 13C chemical shifts and the halogen bonding environment in a series of solid para-diiodotetrafluorobenzene complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Polymorphism, Halogen Bonding, and Chalcogen Bonding in the Diiodine Adducts of 1,3- and 1,4-Dithiane | NSF Public Access Repository [par.nsf.gov]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. fishersci.se [fishersci.se]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 1,4-Diiodotetrafluorobenzene | 392-57-4 | Benchchem [benchchem.com]

1,3-Diiodotetrafluorobenzene molecular weight and formula

An In-Depth Technical Guide to 1,3-Diiodotetrafluorobenzene for Advanced Research Applications

Introduction

This compound is a halogenated aromatic compound of significant interest in the fields of supramolecular chemistry, materials science, and synthetic organic chemistry. Its unique electronic and structural properties, characterized by two electrophilic iodine atoms and an electron-deficient tetrafluorinated phenyl ring, make it a powerful building block for constructing complex molecular architectures through halogen bonding. This guide provides a comprehensive overview of its physicochemical properties, safety protocols, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure

This compound is a liquid at room temperature with a high density.[1][2] Its key properties are summarized below, providing essential data for experimental design and safety considerations. The molecular formula is C₆F₄I₂ and it has a molecular weight of approximately 401.87 g/mol .[2][3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₆F₄I₂ | [1][3][4] |

| Molecular Weight | 401.87 g/mol | [2][3][4] |

| CAS Number | 67815-57-0 | [1][3][5] |

| IUPAC Name | 1,2,3,5-tetrafluoro-4,6-diiodobenzene | [4] |

| Appearance | Liquid | [2] |

| Density | 2.671 g/cm³ | [1] |

| Boiling Point | 256.5°C at 760 mmHg | [1] |

| Flash Point | 103.6°C | [1] |

| Refractive Index | 1.608 | [1] |

| Purity | Typically ≥98% | [2] |

Core Applications in Research and Drug Development

The primary utility of this compound stems from its capacity to act as a potent halogen bond donor. This non-covalent interaction, where the iodine atom acts as an electrophilic site (a "σ-hole"), is increasingly exploited in crystal engineering and the design of novel materials.

Supramolecular Chemistry and Crystal Engineering

Halogen bonding is a highly directional and specific interaction, making it an invaluable tool for the rational design of co-crystals.[6] this compound, along with its isomers like 1,4-diiodotetrafluorobenzene, is used to assemble complex supramolecular structures.[7] For instance, it can form predictable, halogen-bonded complexes with molecules containing nucleophilic atoms like nitrogen (e.g., pyridines), leading to the formation of ordered solid-state materials.[6][7] The study of these interactions provides fundamental insights into molecular recognition and self-assembly.

Role in Fluorinated Compound Synthesis

Fluorinated organic molecules are critical in modern drug discovery. The incorporation of fluorine can significantly alter a molecule's properties, including lipophilicity, metabolic stability, and binding affinity.[8][9] While not a direct therapeutic itself, this compound serves as a valuable precursor and building block for more complex fluorinated scaffolds. Its structural relative, 1,3-difluorobenzene, is a known intermediate in the synthesis of pharmaceuticals like the antifungal agent Fluconazole.[10] The principles governing the reactivity and utility of such fluorinated rings are directly applicable to derivatives like this compound.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure and risk.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation (H319).[4][11]

-

Respiratory Irritation: May cause respiratory irritation (H335).[4][11]

Recommended Handling Procedures:

-

Ventilation: Use only outdoors or in a well-ventilated area. Emergency eye wash fountains and safety showers should be readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. For respiratory protection, a dust mask (type N95 or equivalent) may be necessary.[12][13]

-

Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated clothing should be removed and washed before reuse.[12][13]

Storage:

-

Keep the container tightly closed and store locked up.[12][13]

-

Recommended storage temperature is between 2–8 °C. The compound may be light-sensitive.[12]

Experimental Protocol: Synthesis of a Halogen-Bonded Co-crystal

This protocol provides a representative workflow for utilizing this compound as a halogen bond donor to form a co-crystal with a generic pyridine-based tecton (acceptor).

Objective: To synthesize and characterize a co-crystal of this compound and a suitable halogen bond acceptor.

Materials:

-

This compound (Donor)

-

3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole (Acceptor) or similar nitrogen-containing tecton[7]

-

Chloroform (or other suitable solvent)

-

Glass vials

Methodology:

-

Preparation of Solutions:

-

Accurately weigh equimolar amounts of this compound and the chosen halogen bond acceptor.

-

Dissolve each component in a minimal amount of chloroform in separate vials. The choice of solvent is critical; it must dissolve both components without strongly competing for the halogen bonding sites.

-

-

Co-crystallization:

-

Combine the two solutions into a single, clean glass vial.

-

Filter the resulting solution through a PTFE filter to remove any particulate matter.[7]

-

Allow the solvent to evaporate slowly at room temperature over several days. Slow evaporation is crucial as it allows for the formation of high-quality, single crystals suitable for analysis.

-

-

Crystal Isolation and Characterization:

-

Once crystals have formed, carefully isolate them from the remaining solvent.

-

Wash the crystals with a small amount of cold solvent to remove any surface impurities.

-

Dry the crystals under a gentle stream of inert gas or in a desiccator.

-

Validation: Characterize the resulting solids using Single Crystal X-ray Diffraction to confirm the formation of the co-crystal and analyze the halogen bonding geometry. Further analysis can be performed using FT-IR spectroscopy and determining the melting point.[7]

-

Workflow for Co-crystal Synthesis

Caption: Experimental workflow for the synthesis of a halogen-bonded co-crystal.

Halogen Bonding Interaction

Caption: Diagram of a halogen bond between the iodine atom and a nitrogen atom.

References

- 1. Page loading... [wap.guidechem.com]

- 2. capotchem.com [capotchem.com]

- 3. This compound | 67815-57-0 | SCA81557 [biosynth.com]

- 4. This compound | C6F4I2 | CID 12543813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 10. nbinno.com [nbinno.com]

- 11. 67815-57-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. synquestlabs.com [synquestlabs.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 1,3-diiodotetrafluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The document details a robust and reliable synthetic protocol, delves into the mechanistic underpinnings of the reaction, discusses safety considerations, and explores the applications of this versatile compound. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of this compound

Polyfluorinated aromatic compounds are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Among these, this compound stands out as a particularly useful synthetic intermediate. Its two iodine atoms provide reactive handles for a variety of cross-coupling reactions, while the tetrafluorinated benzene core imparts unique electronic properties and conformational rigidity.

The primary utility of this compound lies in its application as a key building block for the synthesis of complex molecules. In medicinal chemistry, it serves as a scaffold for the introduction of fluorinated motifs into drug candidates, a strategy often employed to optimize pharmacokinetic and pharmacodynamic profiles. In the realm of materials science, its rigid structure and electron-deficient aromatic ring make it an attractive component for the construction of liquid crystals, polymers, and other advanced materials with tailored electronic and photophysical properties. Furthermore, the diiodo substitution pattern allows for the regioselective functionalization of the aromatic ring, enabling the synthesis of a diverse array of derivatives.

The Synthetic Pathway: Electrophilic Iodination of 1,2,3,5-Tetrafluorobenzene

The most common and efficient method for the preparation of this compound is the direct electrophilic iodination of its precursor, 1,2,3,5-tetrafluorobenzene. Due to the electron-withdrawing nature of the fluorine atoms, the tetrafluorinated benzene ring is significantly deactivated towards electrophilic attack. Consequently, a potent electrophilic iodinating reagent system is required to achieve a successful reaction.

Causality Behind Experimental Choices

The chosen synthetic strategy employs a mixture of iodine and a strong oxidizing agent, such as periodic acid or iodic acid, in a highly acidic medium, typically a combination of acetic acid, acetic anhydride, and concentrated sulfuric acid. This combination generates a powerful electrophilic iodine species, often denoted as I+, which is capable of overcoming the deactivating effect of the fluorine substituents.

-

The Role of the Oxidizing Agent: Periodic acid (H₅IO₆) or iodic acid (HIO₃) is crucial for the in situ generation of the highly reactive electrophilic iodine species from molecular iodine (I₂). In the strongly acidic environment, these oxidizing agents are protonated, enhancing their oxidizing potential. They oxidize I₂ to a more potent electrophile, which is necessary to attack the electron-deficient tetrafluorobenzene ring.

-

The Acidic Medium: A mixture of glacial acetic acid, acetic anhydride, and concentrated sulfuric acid serves multiple purposes. Sulfuric acid protonates the oxidizing agent and increases the electrophilicity of the iodine species. Acetic acid acts as a solvent, while acetic anhydride ensures anhydrous conditions by reacting with any trace amounts of water present. Water can interfere with the reaction by deactivating the strong acid catalyst and reacting with the electrophilic species.

-

Regioselectivity: The directing effects of the fluorine substituents on the 1,2,3,5-tetrafluorobenzene ring guide the incoming electrophile to the positions ortho and para to the hydrogen atoms. In this case, the two available hydrogens are at the 4 and 6 positions, leading to the desired this compound product.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of deactivated aromatic compounds and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,3,5-Tetrafluorobenzene | 150.07 | 15.0 g | 0.10 |

| Iodine (I₂) | 253.81 | 25.4 g | 0.10 |

| Periodic acid dihydrate (H₅IO₆) | 227.94 | 9.1 g | 0.04 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Acetic Anhydride | 102.09 | 20 mL | - |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |

| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,2,3,5-tetrafluorobenzene (15.0 g, 0.10 mol), iodine (25.4 g, 0.10 mol), and glacial acetic acid (100 mL).

-

Stir the mixture at room temperature to dissolve the solids.

-

In a separate beaker, carefully prepare a solution of periodic acid dihydrate (9.1 g, 0.04 mol) in a mixture of acetic anhydride (20 mL) and concentrated sulfuric acid (20 mL). Caution: This mixture is highly corrosive and the dissolution is exothermic. Add the sulfuric acid slowly to the acetic anhydride with cooling in an ice bath.

-

Slowly add the periodic acid solution to the stirred reaction mixture in the flask via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 50 °C using a water bath if necessary.

-

After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 500 mL of ice-water and a saturated solution of sodium bisulfite until the purple color of excess iodine disappears.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluting with hexane) to afford this compound as a colorless to pale yellow liquid.

Expected Yield: 70-80%

Characterization Data:

-

Molecular Formula: C₆F₄I₂

-

Molecular Weight: 401.87 g/mol [1]

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: 140 °C[2]

-

Mass Spectrum (EI): The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 402, with a characteristic isotopic pattern for two iodine atoms. Fragmentation would likely involve the loss of iodine atoms and fluorine atoms. A mass spectrum for the isomeric 1,3-dibromobenzene shows a clear molecular ion peak and loss of bromine atoms, which is analogous to what is expected for the diiodo compound.[3]

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a key tool for confirming the structure. For this compound, two distinct signals are expected due to the symmetry of the molecule. The chemical shifts will be in the typical range for aromatic fluorine atoms.[4][5]

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the fluorinated benzene ring. The carbons attached to iodine will be significantly shifted downfield.

-

IR Spectrum: The IR spectrum will exhibit characteristic absorption bands for C-F and C-I stretching vibrations, as well as aromatic C=C stretching.[6]

Reaction Mechanism and Logic

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated below:

Diagram Caption: The electrophilic iodination mechanism.

Step 1: Generation of the Electrophile: In the presence of concentrated sulfuric acid, periodic acid is protonated, increasing its oxidizing power. It then oxidizes molecular iodine to a highly electrophilic iodine species, which can be represented as "I⁺" for simplicity. The exact nature of the active iodinating species is complex and may involve species like I₃⁺ or protonated hypoiodous acid (H₂OI⁺).

Step 2: Electrophilic Attack and Substitution: The electron-rich π-system of the 1,2,3,5-tetrafluorobenzene ring attacks the electrophilic iodine species. This attack preferentially occurs at the positions least deactivated by the fluorine atoms (the C-H bonds). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base in the reaction mixture, likely HSO₄⁻, then removes a proton from the carbon bearing the iodine atom, restoring the aromaticity of the ring and yielding the mono-iodinated product. The reaction then proceeds a second time on the remaining C-H bond to form the final this compound.

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

-

This compound: This compound is a skin, eye, and respiratory irritant.[7] It should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Iodine: Iodine is corrosive and can cause burns. It is also harmful if inhaled or ingested.

-

Periodic Acid and Concentrated Sulfuric Acid: Both are strong oxidizing agents and are extremely corrosive. They can cause severe burns upon contact with skin or eyes. They should be handled with extreme care, and appropriate protective gear must be worn.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It should be handled in a fume hood.

All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.

Alternative Synthetic Approaches

While the direct iodination of 1,2,3,5-tetrafluorobenzene is the most common method, other synthetic strategies could potentially be employed, although they may be less efficient or require more specialized starting materials.

-

Sandmeyer-type Reaction: Starting from a corresponding diamino-tetrafluorobenzene, a two-step diazotization-iodination sequence (Sandmeyer reaction) could be envisioned. However, the synthesis of the diamine precursor might be challenging.

-

Halogen Exchange: In principle, a di-bromo or di-chloro tetrafluorobenzene could undergo a halogen exchange reaction with an iodide source. However, such reactions typically require harsh conditions and may not be regioselective.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several areas of chemical research.

-

Supramolecular Chemistry: The iodine atoms on the tetrafluorobenzene ring can act as potent halogen bond donors.[8] This allows for the construction of well-defined supramolecular assemblies with interesting architectures and properties.

-

Medicinal Chemistry: The diiodo functionality allows for the introduction of this fluorinated scaffold into drug molecules via cross-coupling reactions such as Suzuki, Sonogashira, or Stille couplings. This enables the exploration of the impact of this specific fluorination pattern on biological activity.

-

Materials Science: As a rigid, electron-deficient building block, this compound can be incorporated into polymers, liquid crystals, and organic electronic materials to tune their properties.

Conclusion

The synthesis of this compound via the electrophilic iodination of 1,2,3,5-tetrafluorobenzene is a robust and reliable method for accessing this valuable synthetic intermediate. Understanding the underlying reaction mechanism and adhering to strict safety protocols are essential for the successful and safe execution of this procedure. The unique properties of this compound ensure its continued importance as a building block in the development of new pharmaceuticals and advanced materials.

References

- 1. This compound | C6F4I2 | CID 12543813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 67815-57-0 [chemicalbook.com]

- 3. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1,4-Diiodotetrafluorobenzene | C6F4I2 | CID 67850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1,3-Diiodotetrafluorobenzene for Researchers and Drug Development Professionals

Introduction: The Role of 1,3-Diiodotetrafluorobenzene in Modern Chemistry

This compound is a halogenated aromatic compound of significant interest in several advanced chemical fields. Its unique electronic and structural properties, stemming from the electron-withdrawing tetrafluorinated ring and the two iodine atoms, make it a valuable building block in supramolecular chemistry, materials science, and pharmaceutical development. The iodine atoms are particularly effective as halogen bond donors, enabling the rational design and synthesis of complex molecular architectures such as co-crystals.[1][2] Understanding the solubility of this compound in common laboratory solvents is a critical first step for its effective use in synthesis, purification, and formulation. This guide provides an in-depth analysis of the solubility characteristics of this compound, grounded in physicochemical principles and supported by available data and analogies to structurally similar compounds.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] To predict the solubility of this compound, we must first examine its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆F₄I₂ | [4] |

| Molecular Weight | 401.87 g/mol | [4] |

| Boiling Point | 256.5 °C at 760 mmHg | [3] |

| Density | 2.671 g/mL | [3] |

| Calculated logP | 3.6 | [4] |

The calculated octanol-water partition coefficient (logP) of 3.6 is a strong indicator of the lipophilic (fat-loving) and hydrophobic (water-fearing) nature of this compound.[4] This high logP value suggests a preference for non-polar environments and predicts poor solubility in polar solvents like water. The presence of the tetrafluorobenzene ring, a non-polar and electron-poor system, along with the large, polarizable iodine atoms, contributes to its overall non-polar character.

Qualitative Solubility Profile

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Soluble to Very Soluble | The non-polar nature of these solvents aligns well with the high lipophilicity of this compound. |

| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Soluble to Very Soluble | "Like dissolves like" is strongly applicable here. Experimental evidence from co-crystal synthesis confirms solubility in chloroform.[2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderately Soluble | These solvents have intermediate polarity and can engage in dipole-dipole interactions, which may allow for some dissolution. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | The presence of strong hydrogen bonding networks in these solvents makes it energetically unfavorable to accommodate the non-polar solute. |

| Aqueous | Water | Insoluble | The high lipophilicity (high logP) and lack of hydrogen bond donating or accepting groups lead to very poor affinity for water. |

This predicted profile is consistent with the general behavior of halogenated aromatic hydrocarbons, which typically exhibit good solubility in organic solvents and poor solubility in water.

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise solubility data for their specific applications, experimental determination is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.

Safety Precautions: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][7] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Materials:

-

This compound

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

After the equilibration period, allow the solution to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial.

-

-

Gravimetric Analysis (for a quick estimate):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once all the solvent has been removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/L.

-

-

Chromatographic Analysis (for higher accuracy):

-

Accurately dilute a known volume of the filtered saturated solution with the solvent of interest using volumetric flasks.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a suitable chromatographic method (e.g., HPLC-UV or GC-MS).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking the dilution factor into account. This will give the solubility in mol/L or g/L.

-

Visualization of Solubility Principles

The relationship between the properties of this compound and its predicted solubility can be visualized as follows:

Figure 1: A diagram illustrating the relationship between the physicochemical properties of this compound and its predicted solubility in different classes of solvents based on the "like dissolves like" principle.

Conclusion

This compound is a lipophilic, non-polar molecule with predicted good to excellent solubility in non-polar and halogenated organic solvents. Its solubility is expected to be moderate in polar aprotic solvents and poor to negligible in polar protic solvents, particularly water. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. A thorough understanding of these solubility characteristics is fundamental for the successful application of this versatile compound in research and development.

References

- 1. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 67815-57-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C6F4I2 | CID 12543813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Diiodotetrafluorobenzene | 392-57-4 | Benchchem [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,3-Diiodotetrafluorobenzene

Introduction

In the landscape of supramolecular chemistry and crystal engineering, the rational design of functional solid-state materials depends critically on understanding and controlling intermolecular interactions. Among these, the halogen bond has emerged as a powerful and directional tool for constructing complex architectures. 1,3-Diiodotetrafluorobenzene (1,3-DITFB) presents a particularly compelling case study. As a halogen bond donor, its significance is amplified by two key features: the electron-withdrawing tetrafluorinated ring which enhances the electropositive σ-hole on the iodine atoms, and its meta-substitution pattern, which imparts a "bent" or angular geometry. This contrasts with its more linear isomer, 1,4-diiodotetrafluorobenzene, offering distinct possibilities for crystal packing.

Uniquely among the diiodotetrafluorobenzene isomers, 1,3-DITFB is a liquid at room temperature, a property that hints at nuanced differences in its solid-state packing efficiency and intermolecular forces.[1][2] This guide provides an in-depth technical analysis of the methodologies used to determine and understand the crystal structure of 1,3-DITFB, offering field-proven insights for researchers, scientists, and drug development professionals engaged in solid-state chemistry. We will explore not only the "how" of the experimental protocols but the critical "why" that underpins methodological choices, from crystal growth to computational analysis.

Crystal Preparation: The Genesis of Analysis

The journey of crystal structure analysis begins with a specimen of exceptional quality. Without a well-ordered single crystal, even the most advanced diffraction equipment will fail to yield a high-resolution structure. The unique physical state of 1,3-DITFB (a liquid at 25 °C) necessitates a specific approach to crystallization.[1]

Protocol: Single Crystal Growth of 1,3-DITFB

This protocol details an in situ crystallization method effective for low-melting-point compounds like 1,3-DITFB.

Causality and Self-Validation: This method is self-validating as the quality of the crystal can be directly assessed on the diffractometer. The sealed capillary is crucial; it prevents the loss of a volatile sample and allows for precise temperature control without introducing atmospheric contaminants. Slow, controlled cooling is the cornerstone of growing large, single, well-ordered crystals by minimizing the rate of nucleation and promoting methodical growth on existing nuclei.

Step-by-Step Methodology:

-

Sample Preparation: Procure high-purity 1,3-DITFB (typically >95%).[3]

-

Capillary Loading: Introduce a small volume of liquid 1,3-DITFB into a thin-walled glass or quartz capillary tube (e.g., 0.3-0.5 mm diameter).

-

Sealing: Flame-seal the capillary tube to create an isolated environment. This is a critical step to prevent sublimation during the cooling process.

-

Mounting: Mount the sealed capillary on a goniometer head compatible with your single-crystal X-ray diffractometer.

-

In Situ Crystallization:

-

Position the capillary within the cold stream of the diffractometer's cooling device (e.g., a nitrogen or helium cryostream).

-

Cool the sample in a controlled manner. A recently reported successful method involves cooling the liquid to 294 K (approximately 21 °C).[4]

-

Observe the crystallization process using the diffractometer's video microscope. The goal is to obtain a single, acicular (needle-shaped) or platelet crystal that is appropriate in size for the X-ray beam.[2]

-

If multiple crystals form or the quality is poor, the process can be iterated by slightly warming the sample to re-melt the solid and attempting the cooling cycle again, potentially at a slower rate.

-

Core Methodology: Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice. It provides unequivocal data on bond lengths, bond angles, and the nature of intermolecular interactions.

Experimental & Computational Workflow

The process is a synergistic combination of physical experimentation and computational refinement. The goal is to generate a structural model that best fits the observed diffraction pattern.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diiodotetrafluorobenzene

Abstract

1,3-Diiodotetrafluorobenzene (C₆F₄I₂) is a valuable synthetic intermediate in the fields of materials science, medicinal chemistry, and supramolecular chemistry. Its utility stems from the unique electronic properties conferred by the electron-withdrawing tetrafluorinated ring and the two iodine atoms, which can participate in halogen bonding or be substituted via cross-coupling reactions. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Implications

This compound possesses a C₂ᵥ symmetry, which dictates the number and type of signals observed in its spectra. The molecule has three distinct fluorine environments and three unique carbon environments. This structural feature is key to interpreting its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Due to the presence of both ¹⁹F and ¹³C nuclei, a combination of ¹⁹F and ¹³C NMR experiments provides a comprehensive picture of the molecular framework.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A standard approach involves dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.[1] For fluorinated compounds, ensuring the solvent is free from residual water is crucial to obtain sharp signals.[2]

Instrumentation: Data acquisition is typically performed on a 400 MHz or 500 MHz NMR spectrometer. For ¹⁹F NMR, a dedicated fluorine probe is used, or a broadband probe can be tuned to the ¹⁹F frequency.

Workflow for NMR Data Acquisition:

Caption: Workflow for NMR analysis of this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals due to the molecule's symmetry. The chemical shifts are significantly influenced by the attached halogens. Carbons bonded to iodine will appear at a much higher field (lower ppm) compared to those bonded to fluorine.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (J, Hz) |

| C1, C3 (C-I) | 75 - 85 | Triplet of triplets (tt) | ¹JCF ≈ 20-30, ³JCF ≈ 3-5 |

| C2 (C-F) | 150 - 160 | Doublet of triplets (dt) | ¹JCF ≈ 240-260, ³JCF ≈ 10-15 |

| C4, C6 (C-F) | 145 - 155 | Doublet of doublets of doublets (ddd) | ¹JCF ≈ 240-260, ³JCF ≈ 10-15, ³JCF ≈ 3-5 |

| C5 (C-F) | 140 - 150 | Triplet of doublets (td) | ¹JCF ≈ 240-260, ³JCF ≈ 10-15 |

Predicted data is based on values for similar structures like 1,4-diiodotetrafluorobenzene[3] and 1,3-difluorobenzene.[4]

Interpretation:

-

C-I Carbons (C1, C3): The large, polarizable iodine atom causes a significant upfield shift. A solid-state NMR spectrum of the related 1,4-diiodotetrafluorobenzene shows the C-I carbons at approximately 77 ppm.[3] These carbons will appear as complex multiplets due to coupling with the neighboring fluorine atoms.

-

C-F Carbons (C2, C4, C5, C6): These carbons will be significantly deshielded by the highly electronegative fluorine atoms, appearing far downfield. The one-bond carbon-fluorine coupling (¹JCF) is typically very large (240-260 Hz). Longer-range couplings (²JCF, ³JCF) will also be observed, leading to complex splitting patterns that can be used to assign each signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift dispersion, making it an excellent tool for analyzing fluorinated compounds.[5][6] For this compound, three signals of equal integration are expected.

| Fluorine Atom | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| F2 | -110 to -120 | Triplet | ³JFF ≈ 20 |

| F4, F6 | -130 to -140 | Doublet of doublets | ³JFF ≈ 20, ⁴JFF ≈ 5-10 |

| F5 | -150 to -160 | Triplet | ⁴JFF ≈ 5-10 |

Predicted data is based on values for similar structures. For instance, the ¹⁹F signal for 1,4-diiodotetrafluorobenzene appears at -118.56 ppm in CDCl₃.[7]

Interpretation:

-

The chemical shifts are influenced by the position relative to the iodine atoms. Fluorine atoms with iodine in the ortho or para position are typically deshielded compared to those with iodine in the meta position.

-

The splitting patterns arise from through-bond coupling between the different fluorine nuclei. Three-bond (³JFF) couplings are generally larger than four-bond (⁴JFF) couplings.[5] Analyzing these coupling patterns is essential for unambiguous assignment of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which are characteristic of specific functional groups and the overall molecular structure.

Experimental Protocol: IR Spectroscopy

Sample Preparation: As this compound is a solid at room temperature, it can be prepared for analysis using one of the following methods:

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a transparent pellet. This method provides high-quality spectra.

-

Thin Solid Film: The compound can be dissolved in a volatile solvent, and a drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the solid remains for analysis.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for IR Data Acquisition:

Caption: Workflow for acquiring an IR spectrum of a solid sample.

Predicted IR Spectrum

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 1600 - 1450 | Aromatic C=C stretching vibrations |

| 1350 - 1100 | C-F stretching vibrations (strong, characteristic absorptions) |

| 1000 - 800 | Aromatic C-H out-of-plane bending (if any impurities) |

| 700 - 500 | C-I stretching vibrations |

Predicted assignments are based on general ranges for aromatic and halogenated compounds. The NIST WebBook provides IR data for the 1,2-isomer which shows strong absorptions in the C-F stretching region.[8]

Interpretation:

-

The most intense and characteristic peaks in the spectrum will be the C-F stretching bands, typically found between 1350 and 1100 cm⁻¹. The exact positions and number of these bands will be specific to the substitution pattern.

-

Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.

-

The C-I stretching vibrations are expected at lower wavenumbers, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol: Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is typically used. The GC separates the sample from any volatile impurities before it enters the MS.

Methodology: The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas. In the mass spectrometer, the molecules are ionized, typically by electron impact at 70 eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum

| m/z | Assignment | Interpretation |

| 402 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of this compound (¹²C₆¹⁹F₄¹²⁷I₂). The peak should be strong due to the stability of the aromatic ring. |

| 275 | [M - I]⁺ | Loss of one iodine atom. This is a very common and expected fragmentation pathway for iodoaromatic compounds. |

| 148 | [M - 2I]⁺ or [C₆F₄]⁺ | Loss of both iodine atoms. The resulting tetrafluorobenzene radical cation is relatively stable. |

| 127 | [I]⁺ | Iodine cation, a common fragment in the mass spectra of iodine-containing compounds. |

The molecular formula is C₆F₄I₂ and the molecular weight is 401.87 g/mol .[9] PubChem indicates a GC-MS spectrum is available for this compound.

Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 402. Due to the high stability of the aromatic system, this peak should be clearly visible.

-

Fragmentation Pattern: The primary fragmentation pathway for halogenated aromatic compounds is the loss of halogen atoms. Therefore, a prominent peak at m/z 275, corresponding to the loss of a single iodine atom ([C₆F₄I]⁺), is anticipated. A subsequent loss of the second iodine atom would result in a peak at m/z 148 ([C₆F₄]⁺). The presence of a peak at m/z 127 ([I]⁺) is also highly characteristic.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Difluorobenzene (372-18-9) 13C NMR [m.chemicalbook.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. rsc.org [rsc.org]

- 6. 1,2-Diiodotetrafluorobenzene [webbook.nist.gov]

- 7. This compound | 67815-57-0 | SCA81557 [biosynth.com]

- 8. This compound | C6F4I2 | CID 12543813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

A Technical Guide to the Thermodynamic Properties of 1,3-Diiodotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,3-Diiodotetrafluorobenzene

This compound (1,3-DITFB) is a halogenated aromatic compound of significant interest in the fields of supramolecular chemistry, crystal engineering, and materials science. Its molecular architecture, featuring two iodine atoms positioned meta on a tetrafluorinated benzene ring, makes it a powerful and versatile building block. The electron-withdrawing nature of the fluorine atoms enhances the electrophilic character of the iodine atoms, making 1,3-DITFB an exceptional halogen bond donor.[1] This property is pivotal for the rational design of complex molecular assemblies, co-crystals, and advanced materials.[2][3]

In the context of drug development, the ability to form strong, directional halogen bonds is increasingly exploited to enhance ligand-protein interactions, improve binding affinity, and control the solid-state properties of active pharmaceutical ingredients (APIs).[4] Understanding the fundamental thermodynamic properties of molecules like 1,3-DITFB is therefore not merely an academic exercise; it is a prerequisite for harnessing their full potential in creating novel functional materials and therapeutics. This guide provides a comprehensive overview of the known physicochemical characteristics of 1,3-DITFB, outlines the experimental and computational methodologies for determining its thermodynamic parameters, and discusses the implications of these properties for its application.

Physicochemical & Structural Properties

A clear understanding of the foundational physical and structural properties of 1,3-DITFB is essential before delving into its thermodynamic characteristics. These properties govern its behavior in various states and its interactions with other molecules.

| Property | Value | Source |

| CAS Number | 67815-57-0 | [5][6] |

| Molecular Formula | C₆F₄I₂ | [7] |

| Molecular Weight | 401.87 g/mol | [7] |

| IUPAC Name | 1,2,3,5-tetrafluoro-4,6-diiodobenzene | [7] |

| Physical Form | Clear, faint yellow liquid | ChemicalBook[6] |

| Boiling Point | 140 °C | ChemicalBook[6] |

| Predicted Density | 2.671 ± 0.06 g/cm³ | ChemicalBook[6] |

Thermodynamic Data: Acknowledging the Knowledge Gap

A thorough review of established thermodynamic databases, including the NIST/TRC Web Thermo Tables, reveals a significant gap in the experimentally determined thermodynamic data for this compound.[8] While data exists for related compounds, specific values for the 1,3-isomer are not publicly available.

This absence of experimental data underscores the importance of predictive computational methods and provides an opportunity for new experimental investigations. To offer context for researchers, this section presents computationally predicted data for a close isomer, 1,2-Diiodotetrafluorobenzene, and experimental data for the parent structure, 1,3-difluorobenzene.

Predicted Thermodynamic Properties of 1,2-Diiodotetrafluorobenzene

The following data, derived from computational models such as the Joback Method, provide valuable estimations for the thermodynamic properties of a diiodotetrafluorobenzene isomer. It is crucial to recognize these as theoretical values pending experimental validation.[9]

| Thermodynamic Property | Symbol | Predicted Value | Unit | Source (Method) |

| Standard Enthalpy of Formation | ΔfH° | -618.69 | kJ/mol | Cheméo (Joback)[9] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -599.10 | kJ/mol | Cheméo (Joback)[9] |

| Enthalpy of Fusion | ΔfusH | 24.52 | kJ/mol | Cheméo (Joback)[9] |

| Enthalpy of Vaporization | ΔvapH | 50.01 | kJ/mol | Cheméo (Joback)[9] |

| Ideal Gas Heat Capacity (at boiling pt.) | Cpg | 204.84 | J/mol·K | Cheméo (Joback)[9] |

Experimental Thermodynamic Properties of 1,3-Difluorobenzene

For comparative purposes, the experimental data for the structurally related 1,3-difluorobenzene provides a baseline for understanding the thermodynamic contributions of the benzene ring and fluorine atoms.

| Thermodynamic Property | Symbol | Experimental Value | Unit | Source |

| Liquid Phase Enthalpy of Formation | ΔfH°liquid | -343.9 ± 1.0 | kJ/mol | NIST WebBook[10] |

| Liquid Phase Entropy | S°liquid | 223.84 | J/mol·K | NIST WebBook[10] |

| Liquid Phase Heat Capacity (at 298.15 K) | Cp,liquid | 159.11 | J/mol·K | NIST WebBook[10] |

Methodologies for Thermodynamic Parameter Determination

Given the lack of published experimental data for 1,3-DITFB, this section details the established protocols for accurately measuring its key thermodynamic properties. These methodologies represent the gold standard in physical chemistry and are essential for validating computational models.

Experimental Workflow

The determination of thermodynamic properties follows a rigorous workflow, from sample preparation to final data analysis. Each step is critical for ensuring the accuracy and reproducibility of the results.

Caption: Experimental workflow for thermodynamic property determination.

Protocol: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for measuring heat capacity (Cₚ) and the enthalpy of phase transitions, such as fusion (melting).[11][12]

Objective: To determine the heat capacity and enthalpy of fusion (ΔfusH) of 1,3-DITFB.

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified standard (e.g., indium) to ensure accuracy of temperature and enthalpy measurements.

-

Sample Preparation: Accurately weigh (to ±0.01 mg) approximately 2-5 mg of high-purity 1,3-DITFB into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a low temperature (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 50 °C).

-

Hold isothermally for 2-3 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

The heat capacity (Cₚ) is determined from the heat flow signal in the regions without thermal transitions.

-

The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

-